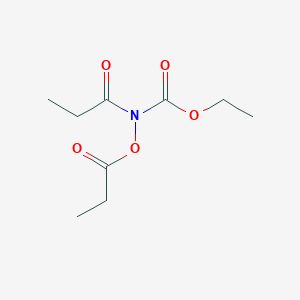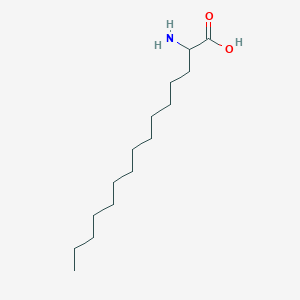
2-Aminopentadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminopentadecanoic acid is a long-chain fatty acid derivative with an amino group attached to the second carbon of the pentadecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentadecanoic acid typically involves the amidomalonate synthesis method. This process starts with the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The process typically includes steps such as alkylation, hydrolysis, and purification through crystallization or chromatography.
化学反应分析
Types of Reactions
2-Aminopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives
科学研究应用
2-Aminopentadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in metabolic imaging
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Aminopentadecanoic acid involves its incorporation into metabolic pathways where it can influence various biochemical processes. It may act on specific molecular targets such as enzymes involved in fatty acid metabolism, thereby affecting cellular energy production and signaling pathways .
相似化合物的比较
2-Aminopentadecanoic acid can be compared with other long-chain fatty acids and their derivatives:
Pentadecanoic acid: A saturated fatty acid with similar chain length but without the amino group.
3-Methylhexadecanoic acid: A methyl-branched fatty acid with different structural properties.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with different biological activities.
The uniqueness of this compound lies in its amino group, which imparts distinct chemical reactivity and potential biological functions compared to other similar compounds.
属性
CAS 编号 |
109089-27-2 |
|---|---|
分子式 |
C15H31NO2 |
分子量 |
257.41 g/mol |
IUPAC 名称 |
2-aminopentadecanoic acid |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14H,2-13,16H2,1H3,(H,17,18) |
InChI 键 |
XEDDSVXNGSVIKY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



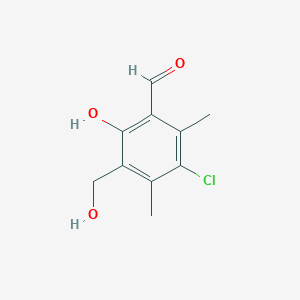

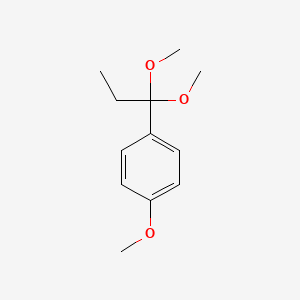
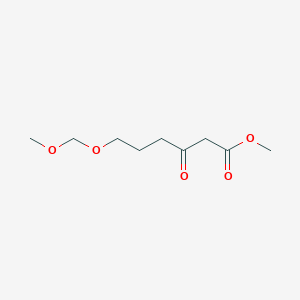
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
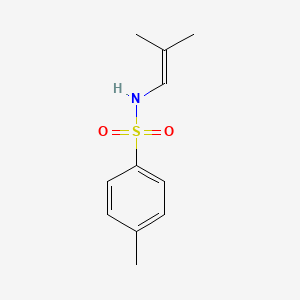
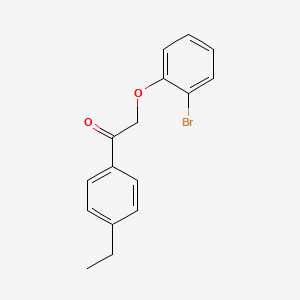

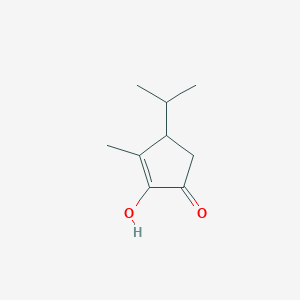
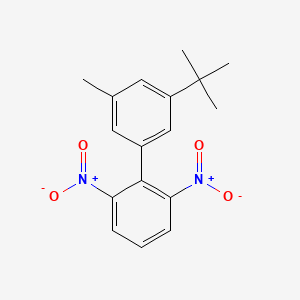

![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
